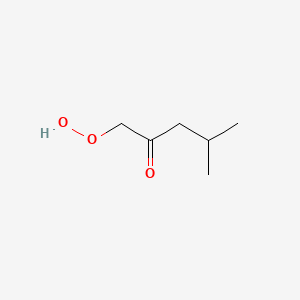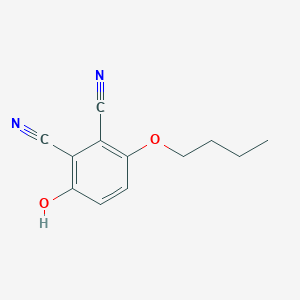
Sodium N-tetradecyl-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-tetradecyl-beta-alaninate: is a surfactant commonly used in various industrial and scientific applications. It is known for its excellent emulsifying, dispersing, and wetting properties. The compound is a sodium salt of N-tetradecyl-beta-alanine and is characterized by its molecular formula C17H34NNaO2 and molecular weight of 307.45 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium N-tetradecyl-beta-alaninate is typically synthesized through the reaction of N-tetradecyl-beta-alanine with sodium hydroxide. The process involves the following steps:
Reaction: N-tetradecyl-beta-alanine is reacted with sodium hydroxide in an aqueous medium.
Neutralization: The reaction mixture is neutralized to form the sodium salt.
Crystallization: The product is then crystallized from the solution.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to ensure consistent quality.
Purification: The product is purified through filtration and crystallization.
Drying: The final product is dried to obtain a white crystalline powder.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium N-tetradecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .
Wissenschaftliche Forschungsanwendungen
Sodium N-tetradecyl-beta-alaninate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies for its emulsifying and dispersing properties.
Medicine: It is used in pharmaceutical formulations for drug delivery and as an excipient.
Industry: this compound is used in the production of cosmetics, detergents, and other industrial products
Wirkmechanismus
The mechanism of action of sodium N-tetradecyl-beta-alaninate involves its interaction with lipid membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. The molecular targets include lipid bilayers and membrane proteins, where it disrupts the structure and facilitates the formation of micelles .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl ether sulfate (SLES): A surfactant with an ether linkage in the alkyl chain, providing different solubility and foaming characteristics.
Sodium myristoyl sarcosinate: A surfactant with a similar alkyl chain length but different functional groups.
Uniqueness: Sodium N-tetradecyl-beta-alaninate is unique due to its specific alkyl chain length and beta-alanine structure, which provide distinct emulsifying and dispersing properties compared to other surfactants .
Eigenschaften
CAS-Nummer |
6102-28-9 |
|---|---|
Molekularformel |
C17H34NNaO2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
sodium;3-(tetradecylamino)propanoate |
InChI |
InChI=1S/C17H35NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20;/h18H,2-16H2,1H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
QCSYDNSOSLJXCQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCNCCC(=O)[O-].[Na+] |
Verwandte CAS-Nummern |
14960-08-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)


![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)

![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)
